molecular formula C10H7NOS B1351833 4-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 75390-44-2

4-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No. B1351833
CAS RN: 75390-44-2
M. Wt: 189.24 g/mol
InChI Key: DJWIXPPOXVIXSZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-thiazole-2-carbaldehyde (4-PTCA) is a heterocyclic organic compound containing a thiazole ring and a phenyl group, and is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials. 4-PTCA has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde have shown potent antimicrobial activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi. For instance, novel thiazole substituted pyrazole derivatives exhibited significant inhibition against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Gaikwad, Patil, & Bobade, 2013).

Anti-inflammatory and Analgesic Activities

  • Derivatives synthesized from this chemical have been evaluated for their anti-inflammatory and analgesic effects. A study highlighted the synthesis of new heterocycles from 4-Phenyl-1,3-thiazole-2-carbaldehyde, demonstrating both analgesic and anti-inflammatory activities, suggesting their therapeutic potential in pain and inflammation management (Viveka et al., 2015).

Anticancer Activities

  • The compound's derivatives have been investigated for their anticancer activities, with some showing promising results against various human cancer cell lines. This opens avenues for further research into their mechanism of action and potential applications in cancer therapy (Metwally, Badawy, & Okpy, 2015).

Anti-corrosion Properties

  • Research has also been directed towards exploring the anti-corrosion activities of compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde. These studies aim to develop novel coatings and materials to protect metals from corrosion, indicating the compound's potential in materials science (Rehan, Al Lami, & Khudhair, 2021).

properties

IUPAC Name

4-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWIXPPOXVIXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393446
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3-thiazole-2-carbaldehyde

CAS RN

75390-44-2
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (4-phenylthiazol-2-yl)methanol (900 mg, 4.7 mmol) in DCM (10 mL) was added MnO2 (4 g, 47 mmol), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was then filtered, washed with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was concentrated under vacuum to give a crude product, which was purified by column chromatography to afford the title compound as a yellow solid (360 mg).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

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